molecular formula C16H11N5OS2 B2673563 N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235015-93-6

N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2673563
CAS No.: 1235015-93-6
M. Wt: 353.42
InChI Key: YIDKJRONMIMCLU-UHFFFAOYSA-N
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Description

  • The pyrazine ring is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyrazine derivative in the presence of a suitable base.
  • Formation of the Carboxamide Group:

    • The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

      Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

      Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

      Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Major Products:

      Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

      Reduction: Reduced derivatives with amine or alcohol groups replacing the carboxamide.

      Substitution: Functionalized derivatives with various substituents on the aromatic rings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thiazole Ring:

      • Starting with 2-aminothiazole, the thiazole ring is formed through a cyclization reaction with α-haloketones under basic conditions.

    Scientific Research Applications

    N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

      Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells through apoptosis and cell cycle arrest.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

      Pathways Involved: It can induce apoptosis through the activation of caspases and the mitochondrial pathway, and it may also interfere with signaling pathways such as the PI3K/Akt pathway.

    Comparison with Similar Compounds

      N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

      N-(2-methylbenzo[d]thiazol-5-yl)-2-(quinolin-2-yl)thiazole-4-carboxamide: Contains a quinoline ring, offering different electronic properties.

    Uniqueness:

    • The presence of both the pyrazine and thiazole rings in N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide provides a unique electronic environment that can enhance its biological activity and binding affinity to molecular targets compared to similar compounds.

    This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanisms

    Properties

    IUPAC Name

    N-(2-methyl-1,3-benzothiazol-5-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H11N5OS2/c1-9-19-11-6-10(2-3-14(11)24-9)20-15(22)13-8-23-16(21-13)12-7-17-4-5-18-12/h2-8H,1H3,(H,20,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YIDKJRONMIMCLU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H11N5OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    353.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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